N-Methyl Secondary Amine vs. Primary Amine Analog: Hydrogen Bond Donor Count and Lipophilicity
The target compound bears an N-methyl secondary amine with exactly 1 hydrogen bond donor (HBD), compared to 2 HBDs for the primary amine analog 1-(5-methyl-1,2-oxazol-3-yl)ethanamine (CAS 1211535-89-5). Reduced HBD count is a well-validated determinant of improved passive membrane permeability and attenuated P-glycoprotein efflux susceptibility [1]. The free base form of the target compound exhibits a CLogP of 0.067, whereas the primary amine analog's predicted logP has been reported at approximately -0.2 (or ~1.2 in alternate models), indicating the N-methyl group shifts lipophilicity in a direction that may favor CNS penetration within the optimal logP 1–3 range for oral bioavailability . Furthermore, the N-methyl group eliminates one metabolic soft spot (N-dealkylation of a primary amine), potentially conferring differential metabolic stability — a property measurable in microsomal or hepatocyte stability assays [2]. Direct head-to-head metabolic stability data for this specific compound pair have not been publicly reported; this evidence dimension is classified as class-level inference supported by established medicinal chemistry principles.
| Evidence Dimension | Hydrogen Bond Donor Count |
|---|---|
| Target Compound Data | 1 HBD (secondary N-methyl amine) |
| Comparator Or Baseline | 1-(5-methyl-1,2-oxazol-3-yl)ethanamine (CAS 1211535-89-5): 2 HBDs (primary amine); 2-(5-methyl-1,2-oxazol-3-yl)ethan-1-amine hydrochloride (CAS 1797983-79-9): 2 HBDs |
| Quantified Difference | Target: 1 HBD; Comparators: 2 HBDs (Δ = −1 HBD) |
| Conditions | Computed from chemical structure; HBD count per standard Lipinski rules |
Why This Matters
Fewer HBDs correlate with improved passive membrane permeability and reduced efflux, directly impacting cell-based assay performance and in vivo brain penetration potential — a key selection criterion when comparing building blocks for CNS or intracellular target programs.
- [1] Waring MJ. Lipophilicity in drug discovery. Expert Opin Drug Discov. 2010;5(3):235-248. doi:10.1517/17460441003605098. View Source
- [2] Bolleddula J, et al. Role of N-alkylation in modulating metabolic stability of amine-containing drugs. Drug Metab Rev. 2021;53(3):342-373. (Class-level evidence on N-methylation reducing CYP450-mediated N-dealkylation rates.) View Source
